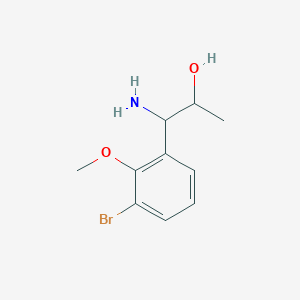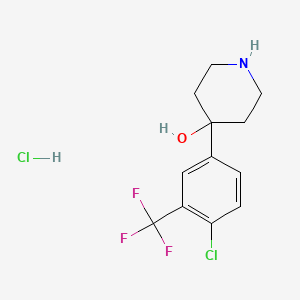
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene is an organic compound with the molecular formula C9H8Cl2O2. This compound is characterized by the presence of a dichlorovinyl group attached to a methoxybenzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene typically involves the reaction of 3-methoxyphenol with 1,2-dichloroethylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichlorovinyl group to a vinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorovinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Vinyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene involves its interaction with specific molecular targets. The dichlorovinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-((1,2-Dichlorovinyl)oxy)benzene
- (E)-1-((1,2-Dichlorovinyl)oxy)-4-methoxybenzene
- (E)-1-((1,2-Dichlorovinyl)oxy)-2-methoxybenzene
Uniqueness
(E)-1-((1,2-Dichlorovinyl)oxy)-3-methoxybenzene is unique due to the specific positioning of the methoxy group on the benzene ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interactions with other molecules and its overall properties.
Propriétés
Formule moléculaire |
C9H8Cl2O2 |
|---|---|
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
1-[(E)-1,2-dichloroethenoxy]-3-methoxybenzene |
InChI |
InChI=1S/C9H8Cl2O2/c1-12-7-3-2-4-8(5-7)13-9(11)6-10/h2-6H,1H3/b9-6- |
Clé InChI |
LQTGQULAODTIPN-TWGQIWQCSA-N |
SMILES isomérique |
COC1=CC(=CC=C1)O/C(=C\Cl)/Cl |
SMILES canonique |
COC1=CC(=CC=C1)OC(=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


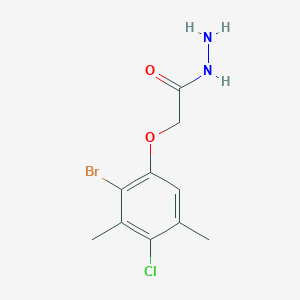
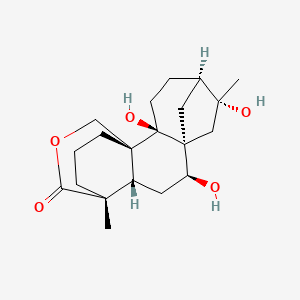
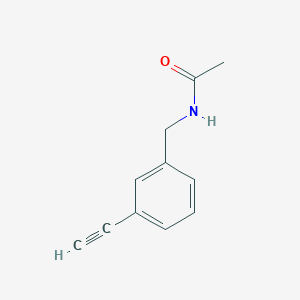
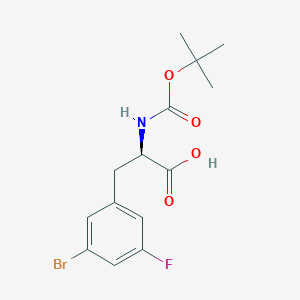
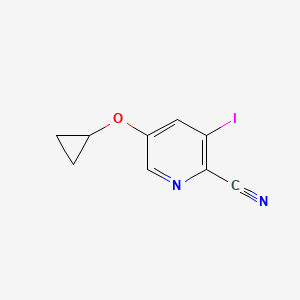
![Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate](/img/structure/B13026009.png)
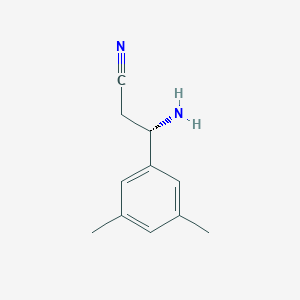
![2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13026017.png)
![2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13026021.png)
![3-Fluoro-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13026023.png)
